Benzyl methanesulfonate

Overview

Description

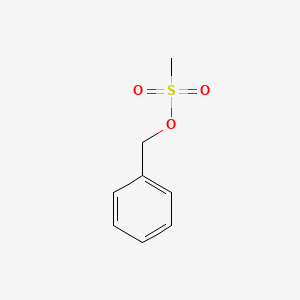

Benzyl methanesulfonate is an organic compound with the molecular formula C8H10O3S. It is a colorless liquid known for its role as an intermediate in organic synthesis. The compound is characterized by its methanesulfonate ester functional group, which is derived from methanesulfonic acid. This compound is used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methanesulfonate can be synthesized through the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methylene chloride at room temperature. The general reaction is as follows: [ \text{C6H5CH2OH} + \text{CH3SO2Cl} \rightarrow \text{C6H5CH2OSO2CH3} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The process ensures the removal of by-products and purification of the final product through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles. For example, it can react with amines to form benzyl amines.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in reactions where the benzyl group is oxidized or reduced.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles that react with this compound.

Solvents: Reactions are often carried out in polar aprotic solvents like dimethylformamide or methylene chloride.

Catalysts: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Benzyl amines: Formed through substitution with amines.

Benzyl ethers: Formed through substitution with alkoxides.

Scientific Research Applications

Benzyl methanesulfonate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites in biological molecules, resulting in various biochemical effects. The molecular targets include nucleic acids and proteins, where the compound can induce alkylation and subsequent biological responses.

Comparison with Similar Compounds

Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a benzyl group.

Methyl methanesulfonate: Contains a methyl group instead of a benzyl group.

Benzyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.

Uniqueness: Benzyl methanesulfonate is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its stability and ease of handling make it a preferred reagent in organic synthesis compared to other methanesulfonates.

Biological Activity

Benzyl methanesulfonate (BMS) is an organic compound with the formula CHOS, known for its diverse biological activities. This article explores the biological effects of BMS, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, along with relevant case studies and research findings.

This compound is a sulfonate ester that can be synthesized through various methods, including the reaction of benzyl alcohol with methanesulfonyl chloride. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BMS exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BMS were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

These results indicate that BMS is particularly effective against common pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vivo experiments demonstrated that BMS significantly reduced inflammation in animal models. For instance, compounds derived from BMS showed a reduction in carrageenan-induced paw edema by over 90% at specific dosages . This highlights the compound's potential utility in developing anti-inflammatory medications.

Cytotoxic Activity

Research into the cytotoxic effects of BMS has revealed its ability to induce cell death in various cancer cell lines. A study assessed the cytotoxicity of BMS derivatives against human leukemia cells (HL60 and Jurkat) and melanoma cells (B16F10). The results indicated that certain derivatives of BMS reduced cell viability significantly, with IC values ranging from 0.68 to 2.89 µM across different cell lines . This suggests that BMS could be a candidate for further development in cancer therapy.

Case Studies

- Antiplasmodial Activity : A study investigated the antiplasmodial effects of compounds related to this compound against Plasmodium falciparum, the causative agent of malaria. The IC values ranged from 0.85 to 2.07 µM for resistant and sensitive strains, respectively, indicating promising antimalarial activity .

- Cytotoxic Mechanisms : Another research focused on the mechanisms of action of BMS derivatives on cancer cells. It was found that these compounds induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential . This mechanism underscores the potential of BMS derivatives as anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzyl methanesulfonate, and how can its purity be verified?

this compound is typically synthesized via esterification of benzyl alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Post-synthesis, purity can be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with characteristic peaks for the methanesulfonate group (e.g., S=O stretch at ~1350–1170 cm⁻¹ in IR) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as harmful (Xn) and requires stringent safety measures:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (boiling point: ~342°C; vapor pressure: negligible at 25°C) .

- Waste disposal : Segregate contaminated materials and consult institutional guidelines for sulfonate ester waste, which may require neutralization before disposal .

- Emergency procedures : Immediate flushing with water for skin/eye contact and medical attention for ingestion .

Q. How can researchers distinguish this compound from structurally similar sulfonate esters using analytical techniques?

Key discriminators include:

- Mass spectrometry : Unique fragmentation patterns (e.g., m/z 186 for molecular ion [M⁺]) and isotopic signatures .

- Chromatography : Retention time differences in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) compared to analogs like ethyl methanesulfonate .

- NMR : Distinct benzyl proton signals (δ ~4.5–5.0 ppm for CH₂O) and absence of adjacent electron-withdrawing groups .

Advanced Research Questions

Q. How does this compound function as a leaving group in nucleophilic substitution reactions, and what factors influence its reactivity?

this compound’s reactivity stems from the stability of the methanesulfonate anion (CH₃SO₃⁻), a strong leaving group. Its SN1/SN2 preference depends on solvent polarity and steric hindrance:

- SN1 : Favored in polar protic solvents (e.g., water/methanol), where carbocation intermediates stabilize via solvation .

- SN2 : Dominates in aprotic solvents (e.g., DMSO) with less steric hindrance at the benzyl carbon .

Kinetic studies using conductivity measurements or trapping agents (e.g., azide ions) can elucidate mechanistic pathways .

Q. What role does this compound play in bioactivation studies of prodrugs or electrophilic agents?

In prodrug design, this compound acts as a latent electrophile. Esterases hydrolyze the ester bond, releasing reactive intermediates (e.g., quinone methides) for targeted alkylation of biomolecules. For example, in nitric oxide-releasing aspirin analogs (NO-ASA), it serves as a control compound to differentiate NO-dependent vs. electrophile-mediated effects . Researchers should validate bioactivation using in vitro models (e.g., liver microsomes) and monitor adduct formation via LC-MS/MS .

Q. What challenges arise in quantifying trace levels of this compound in complex biological matrices, and how can they be addressed?

Challenges include:

- Matrix interference : Co-eluting compounds in biological fluids (e.g., plasma).

- Detection limits : Low volatility complicates GC analysis; derivatization (e.g., silylation) may be needed .

Solutions : - LC-MS/MS : Multiple reaction monitoring (MRM) for enhanced specificity (e.g., transition m/z 186 → 91 for benzyl fragment) .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate sulfonates .

Properties

IUPAC Name |

benzyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204362 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55791-06-5 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.